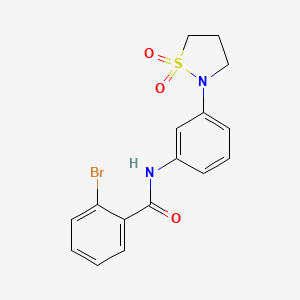

2-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide

Descripción

2-Bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is a halogenated benzamide derivative featuring a 2-bromo substituent on the benzamide core and an N-linked phenyl group modified with a 1,1-dioxidoisothiazolidin moiety.

Propiedades

IUPAC Name |

2-bromo-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O3S/c17-15-8-2-1-7-14(15)16(20)18-12-5-3-6-13(11-12)19-9-4-10-23(19,21)22/h1-3,5-8,11H,4,9-10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDGELGYKLHLIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide typically involves multiple steps:

Formation of the Isothiazolidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the isothiazolidine ring.

Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Coupling with Benzamide: The final step involves coupling the brominated isothiazolidine derivative with benzamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isothiazolidine ring.

Reduction: Reduction reactions can target the bromine atom or the carbonyl group in the benzamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the bromine atom.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly due to its unique structural features.

Biological Research: The compound can be used in studies of enzyme inhibition or as a probe in biochemical assays.

Materials Science: Its structural properties might make it useful in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 2-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The isothiazolidine ring and the bromine atom could play crucial roles in these interactions, potentially forming covalent bonds with target molecules.

Comparación Con Compuestos Similares

Structural Comparisons

The table below highlights structural differences and similarities between the target compound and key analogs:

Key Observations :

- Heterocyclic Modifications : The isothiazolidin dioxide group in the target compound is distinct from pyrazol () or spiro systems (), offering unique hydrogen-bonding and electronic properties.

- Electronic Effects: Sulfone groups in the target compound increase electron-withdrawing character, which may enhance stability and polar interactions compared to non-sulfonated analogs .

Physicochemical and Computational Insights

- Hydrogen Bonding : The isothiazolidin dioxide group in the target compound likely forms stronger hydrogen bonds compared to pyrazol-based analogs (), due to the sulfone’s electronegativity.

- Solubility : The sulfone group enhances hydrophilicity, contrasting with fluorinated () or spiro-containing () derivatives, which may prioritize membrane permeability.

Actividad Biológica

Overview of 2-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide

This compound is a synthetic compound that may exhibit various biological activities due to the presence of both bromine and isothiazolidine moieties. Compounds with similar structures often show potential in medicinal chemistry, particularly in anti-cancer, anti-inflammatory, and antimicrobial applications.

Anticancer Properties

Research indicates that compounds containing bromine and isothiazolidine structures can exhibit anticancer activity. For instance, certain brominated benzamides have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis (programmed cell death) and disruption of cell cycle progression.

Antimicrobial Activity

Brominated compounds are frequently investigated for their antimicrobial properties. Studies have demonstrated that similar benzamide derivatives can inhibit bacterial growth and show effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the isothiazolidine ring may enhance this activity by interfering with bacterial metabolism or cell wall synthesis.

Anti-inflammatory Effects

Compounds with similar structural features have also been studied for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), which play a significant role in inflammatory processes. In vitro studies have shown that certain derivatives can reduce inflammation markers in cell cultures.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored a series of brominated benzamides and their effect on human cancer cell lines. The results indicated that compounds with an isothiazolidine moiety exhibited significant cytotoxicity against breast cancer cells, with IC50 values in the micromolar range. Mechanistic studies suggested that these compounds induce apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

In a study published in Antimicrobial Agents and Chemotherapy, researchers evaluated a range of brominated derivatives against common pathogens. The results demonstrated that certain benzamide derivatives showed potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics, indicating potential for further development.

Research Findings Summary Table

| Activity | Compound Type | Mechanism | Reference |

|---|---|---|---|

| Anticancer | Brominated benzamides | Induction of apoptosis | Journal of Medicinal Chemistry |

| Antimicrobial | Benzamide derivatives | Inhibition of bacterial growth | Antimicrobial Agents and Chemotherapy |

| Anti-inflammatory | Isothiazolidine derivatives | Inhibition of COX | Various studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.